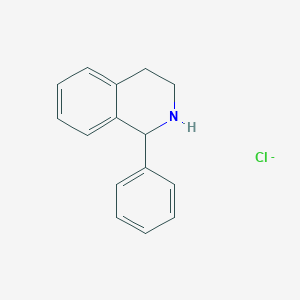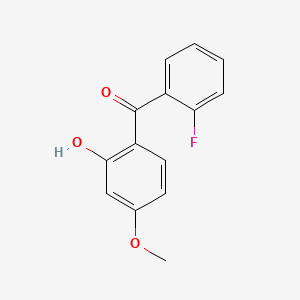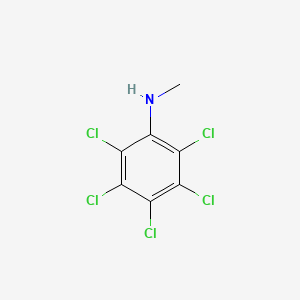
2,3,4,5,6-pentachloro-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-pentachloro-N-methylaniline is an organic compound with the molecular formula C7H4Cl5N. It is a derivative of aniline, where five chlorine atoms are substituted on the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4,5,6-pentachloro-N-methylaniline can be synthesized through the chlorination of N-methylaniline. The process involves the reaction of N-methylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where N-methylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-pentachloro-N-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated anilines.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-pentachloro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the manufacture of pesticides and herbicides due to its stability and effectiveness.
Wirkmechanismus
The mechanism by which 2,3,4,5,6-pentachloro-N-methylaniline exerts its effects involves the interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities, leading to cell death. Its high chlorine content contributes to its reactivity and toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-pentachloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,3,4,5,6-pentachlorophenol: Contains a hydroxyl group instead of an amino group.
2,3,4,5,6-pentachlorobenzene: Lacks the amino group entirely
Uniqueness
2,3,4,5,6-pentachloro-N-methylaniline is unique due to the presence of both the methyl group on the nitrogen atom and the extensive chlorination of the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
2040-46-2 |
|---|---|
Molekularformel |
C7H4Cl5N |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
2,3,4,5,6-pentachloro-N-methylaniline |
InChI |
InChI=1S/C7H4Cl5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
InChI-Schlüssel |
DAOFIINVTHKDOR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)

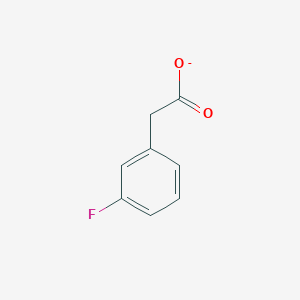
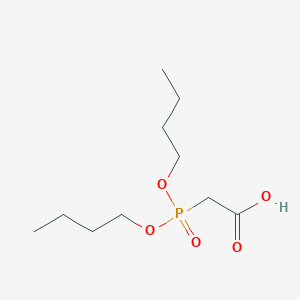
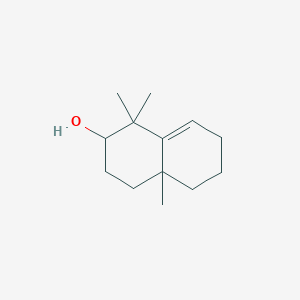
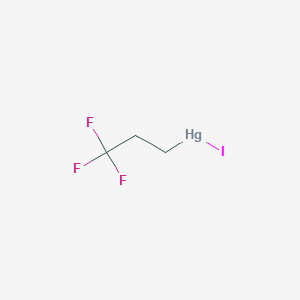

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
